Ortho-Deprotonation Selectivity: Bromoferrocene Enables Regioselective 1,2-Disubstitution Unlike Iodoferrocene
In LiTMP-mediated ortho-deprotonation, bromoferrocene achieves efficient and selective 1,2-substitution at low temperature, whereas iodoferrocene undergoes complete halogen scrambling even at -78°C before electrophile addition, rendering selective transformation impossible. Chloroferrocene also undergoes selective ortho-deprotonation without scrambling, but its lower reactivity in subsequent cross-coupling limits downstream versatility compared to bromoferrocene [1]. Bromoferrocene thus uniquely balances stability and reactivity for accessing 1,2-disubstituted ferrocenes.
| Evidence Dimension | Halogen scrambling during LiTMP-mediated ortho-deprotonation |
|---|---|
| Target Compound Data | No scrambling at low temperature; efficient ortho-deprotonation and electrophile trapping to yield 1,2- and 1,2,3-substituted ferrocenes |
| Comparator Or Baseline | Iodoferrocene: Complete scrambling even at -78°C; Chloroferrocene: Selective ortho-deprotonation without scrambling but lower cross-coupling reactivity |
| Quantified Difference | Iodoferrocene: 0% selective transformation (complete scrambling); Bromoferrocene: selective ortho-substitution achieved at low temperature |
| Conditions | LiTMP in THF at -78°C to room temperature; inverse addition mode |
Why This Matters
For laboratories synthesizing chiral 1,2-disubstituted ferrocenyl ligands, bromoferrocene is the only monohaloferrocene that enables direct, selective ortho-deprotonation without halogen migration, a prerequisite for obtaining stereochemically pure catalysts.
- [1] Erhard M, Butenschön H, et al. Halide-Mediated Ortho-Deprotonation Reactions Applied to the Synthesis of 1,2- and 1,3-Disubstituted Ferrocene Derivatives. Organometallics. 2015;34(15):3820-3832. doi:10.1021/acs.organomet.5b00464 View Source
